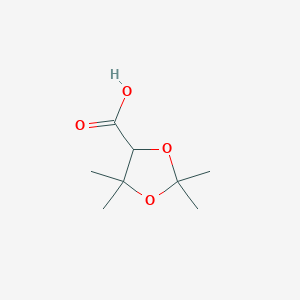

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

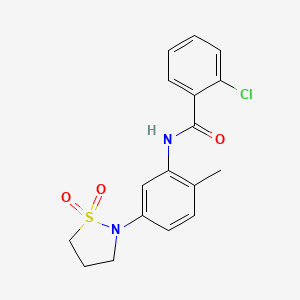

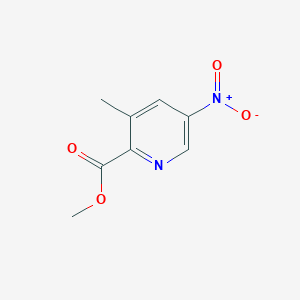

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is a chemical compound with the molecular formula C8H14O4 . It is a derivative of 1,3-dioxolane, which is a class of organic compounds characterized by a saturated ring of three carbon atoms and two oxygen atoms .

Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid consists of a 1,3-dioxolane ring, which is a type of acetal, substituted with four methyl groups and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid are not available, 1,3-dioxolane compounds are known to participate in various reactions. For instance, they can undergo reactions involving the opening of the dioxolane ring .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Amide Derivatives : L-Tartaric acid, a chiral compound, can be converted into 1,3-dioxolane, leading to the synthesis of various amide derivatives with antimicrobial activities against bacteria and fungi (Begum et al., 2019).

- Preparation of 2-Alkoxy Carboxylic Acids : Reductive ring opening of 1,3-dioxolan-4-ones has been used to efficiently prepare 2-alkoxy carboxylic acids while maintaining optical purity (Winneroski & Xu, 2004).

- Intermediate in Tetronic Acids and Pulvinones Synthesis : 1,3-dioxolan-4-ones serve as intermediates in synthesizing tetronic acids and pulvinones, important in various organic syntheses (Ramage et al., 1984).

- Geminal Difunctionalization of Vinylarenes : The compound aids in the synthesis of five-membered 1,3-dioxolan-4-ones, showing potential in regioselective coupling reactions (Balaji & Chandrasekaran, 2019).

Material Science and Physical Properties

- Liquid Crystal Applications : Enhancements in the dielectric anisotropy and birefringence of tolane-liquid crystals are achieved by the introduction of 1,3-dioxolane as a terminal group, showing potential in material sciences (Chen et al., 2015).

Organic Synthesis and Catalysis

- Synthesis of Furan Acetal Compounds : The compound facilitates the synthesis of isomeric esters of 5-substituted furan-2-carboxylic acid, demonstrating its role in organic synthesis (Kul'nevich et al., 1976).

- Catalytic Oxidation Processes : It catalyzes the oxidation of various 1,3-dioxacyclanes, leading to the production of glycol monoesters (Akbalina et al., 2001).

- Chiral Orthoesters in Organic Synthesis : Acting as a novel reagent, it enables the enantioselective acylation of silylenolethers, offering a route to monoprotected 1,3-diketones (Longobardo et al., 1992).

Pharmaceutical and Therapeutic Research

- Synthesis of Antiviral and Anticancer Drugs : Its derivatives are used in the synthesis of dioxolane nucleosides, which are significant in antiviral and anticancer drug development (Janes et al., 1999).

- Synthesis of Tetracycline Ring A Analogs : Utilized in the synthesis of analogs of tetracycline, an important antibiotic, showcasing its utility in pharmaceutical research (Moskalyk et al., 1981).

Propriétés

IUPAC Name |

2,2,5,5-tetramethyl-1,3-dioxolane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2)5(6(9)10)11-8(3,4)12-7/h5H,1-4H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEUAAXKJCIEQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)

![6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2401714.png)

![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2401719.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2401721.png)

![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401723.png)